1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-4-5-16-11(6-9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVFJDJNJRIALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a unique combination of functional groups, including an oxadiazole moiety and an imidazole ring, which are known for their diverse biological activities. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease pathways. These interactions can lead to modulation of biological responses, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid exhibits several biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent antiproliferative properties compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens:
- Antitubercular Activity : A derivative of this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 1.6 µg/mL against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis .
3. Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models .
Case Studies
A comparative evaluation involving derivatives of the compound revealed that modifications in the chemical structure significantly influenced biological activity. For example:
- A series of oxadiazole derivatives were synthesized and tested for their anticancer and antimicrobial activities. The most active derivatives showed IC50 values lower than those of established drugs, suggesting that structural optimization could enhance therapeutic efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential in drug development, particularly as an anticancer agent. Its unique structure allows for interaction with specific biological targets, making it a candidate for further exploration in pharmacological studies.
Case Study: Anticancer Activity
A review highlighted the effectiveness of heterocyclic compounds, including those with oxadiazole moieties, in inhibiting cancer cell growth. For example, derivatives similar to 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid exhibited GI50 values ranging from 0.20 to 2.58 μM against various cancer cell lines .
Materials Science
The compound's properties can be harnessed in the development of new materials with specific electronic and optical characteristics. The incorporation of oxadiazole and imidazole rings contributes to enhanced stability and functionality in material applications.
Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Optical Absorption | UV-visible range |
| Electrical Conductivity | Moderate to high |
Biological Studies
Research indicates that the compound can be utilized to study various biological pathways due to its potential bioactivity. It may serve as a tool for understanding enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to significant biological responses, making it valuable for studying metabolic pathways .
Recent Advances in Research
Recent studies have focused on synthesizing novel derivatives of the compound to enhance its biological activity. For instance, modifications to the oxadiazole ring have been shown to improve anticancer efficacy and selectivity .
Table: Summary of Recent Research Findings
| Study Reference | Modification | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Li et al., 2015 | Oxadiazole | Anticancer | 0.86 |
| Kumar et al., 2016 | Imidazole | Anti-inflammatory | 1.87 |
| Moneer et al., 2016 | Benzimidazole | COX inhibition | 0.166 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the 1,2,4-oxadiazole ring, the heterocyclic core (pyridine vs. pyrimidine), and the position of functional groups. Below is a comparative analysis:
Substituent Variations on the 1,2,4-Oxadiazole Ring
*Calculated based on substituent differences (e.g., tert-butyl adds ~56 g/mol vs. ethyl).
†Inferred from (amide derivative logP = 4.5).
‡Estimated based on substituent hydrophobicity trends.
Core Heterocycle Modifications
- Pyridine vs.
- Imidazole vs. Pyrazole : Pyrazole analogs (e.g., ) exhibit different acidity profiles due to nitrogen positioning, affecting ionization and solubility.
Key Research Findings
Synthetic Accessibility : The tert-butyl oxadiazole moiety is synthesized via 1,3-dipolar cycloaddition, a robust method for generating diverse analogs .
Structure-Activity Relationships (SAR) :
- Bulky substituents (e.g., tert-butyl) improve target affinity but may reduce solubility.
- Pyrimidine cores enhance polarity but require optimization for bioavailability .
Pharmacological Potential: While direct data for the carboxylic acid is scarce, its carboxamide derivative () showed favorable logP (4.5) and stereo complexity, hinting at drug-like properties.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid?
Methodological Answer : A multi-step synthesis approach is typically employed:
Core Heterocycle Formation : The tert-butyl-substituted 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., acetic acid with sodium acetate as a catalyst) .
Pyridine-Imidazole Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may link the pyridine and imidazole moieties. For example, halogenated pyridines can react with imidazole boronic esters under palladium catalysis .
Carboxylic Acid Functionalization : Protecting-group strategies (e.g., tert-butyl esters) are critical to prevent undesired side reactions during synthesis. Deprotection with trifluoroacetic acid (TFA) yields the final carboxylic acid .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for protons, ~30 ppm for carbons) .
- FTIR : Confirm carboxylic acid presence via O–H stretch (~2500–3500 cm) and C=O stretch (~1700 cm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] for exact mass validation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid?
Methodological Answer :
- Impurity Tracking : Use LC-MS to monitor byproducts during synthesis. For example, Pharmacopeial Forum guidelines recommend spiking studies to identify process-related impurities .
- Kinetic Control : Adjust temperature and solvent polarity (e.g., DMF vs. DCM) to favor desired cyclization over side reactions. Evidence suggests tert-butyl groups stabilize transition states in oxadiazole formation .
- Statistical DoE : Apply factorial design (e.g., Central Composite Design) to optimize variables like reaction time, catalyst loading, and stoichiometry .
Q. What computational methods are effective for predicting the reactivity of the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways. For example, the ICReDD program employs transition-state searches to predict regioselectivity in heterocycle formation .
- Molecular Dynamics (MD) : Simulate solvation effects on the carboxylic acid group’s reactivity, particularly in aqueous vs. organic media .
- Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., cyclooxygenase) to rationalize substituent effects .
Q. How can solubility challenges be addressed for in vitro bioactivity assays?
Methodological Answer :
- pH-Dependent Solubility : Utilize buffer systems (e.g., PBS at pH 7.4) or co-solvents (≤10% DMSO) to enhance dissolution without denaturing proteins .
- Prodrug Design : Synthesize ester or amide derivatives (e.g., ethyl ester) to improve lipophilicity, followed by enzymatic hydrolysis in biological media .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for structurally similar imidazole derivatives .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for analogous imidazole-oxadiazole systems?
Methodological Answer :
- Reproducibility Checks : Validate literature protocols with strict adherence to anhydrous conditions (e.g., Schlenk techniques for air-sensitive steps) .
- Byproduct Profiling : Compare impurity profiles using high-resolution LC-MS; differences may arise from residual catalysts (e.g., Pd in cross-coupling reactions) .
- Scale-Dependent Effects : Pilot small-scale reactions (≤1 mmol) before scaling up, as heat/mass transfer limitations can alter yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
